

# Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol

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## Compound of Interest

Compound Name: 2-Bromo-4-fluorophenol

Cat. No.: B1268413

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of **2-bromo-4-fluorophenol**'s structure through a comparative analysis with its isomers. This guide provides detailed experimental data, protocols, and a logical workflow for unambiguous structural elucidation.

The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. This guide focuses on confirming the structure of **2-Bromo-4-fluorophenol** by comparing its spectroscopic data with that of potential isomers, primarily 3-Bromo-4-fluorophenol and 2-Bromo-6-fluorophenol. Through a detailed analysis of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data, a clear and unambiguous structural assignment can be made.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Bromo-4-fluorophenol** and its structural isomers.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm and Coupling Constant (J) Hz
2-Bromo-4-fluorophenol	7.21 (dd, J = 8.8, 3.2 Hz, 1H), 6.97 (ddd, J = 8.8, 7.6, 3.2 Hz, 1H), 6.96 (dd, J = 8.8, 5.2 Hz, 1H), 5.35 (s, 1H, -OH)[1]
3-Bromo-4-fluorophenol	Data not readily available in searched resources.
2-Bromo-6-fluorophenol	Data not readily available in searched resources.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm
2-Bromo-4-fluorophenol	Specific shifts require direct consultation of spectral database.
3-Bromo-4-fluorophenol	Data not readily available in searched resources.
2-Bromo-6-fluorophenol	Data not readily available in searched resources.

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet/ATR)

Compound	Key Absorption Bands ( $\text{cm}^{-1}$ )
2-Bromo-4-fluorophenol	Specific peak list requires direct consultation of spectral database.
3-Bromo-4-fluorophenol	Data available on SpectraBase, specific peaks require direct consultation.
2-Bromo-6-fluorophenol	Data not readily available in searched resources.

Table 4: Mass Spectrometry Data (Electron Impact - EI)

Compound	Key m/z Values (Relative Intensity %)
2-Bromo-4-fluorophenol	192 (97.3), 190 (100.0), 163 (3.3), 161 (3.4), 111 (8.1), 110 (11.4), 83 (31.4), 82 (54.4), 81 (11.0), 63 (8.0), 57 (11.8), 55 (7.1)[1][2]
3-Bromo-4-fluorophenol	Data not readily available in searched resources.
2-Bromo-6-fluorophenol	Data not readily available in searched resources.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the phenol sample was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00).
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used to obtain singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent signal ( $\delta$  77.16).

### Infrared (IR) Spectroscopy

- **Attenuated Total Reflectance (ATR) - for solid samples:** A small amount of the powdered sample was placed directly onto the diamond crystal of the ATR accessory. Firm and even pressure was applied using a built-in press to ensure good contact between the sample and

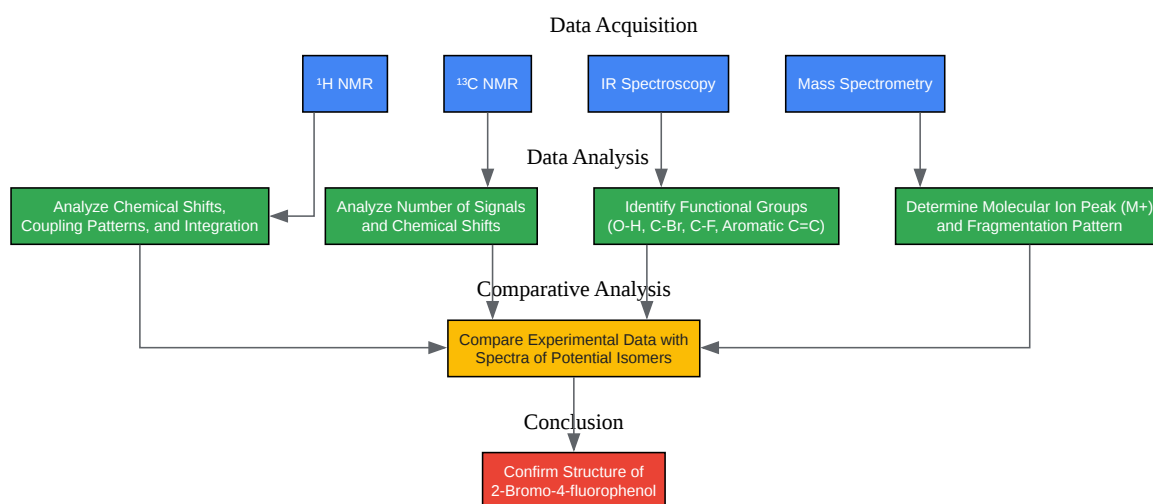
the crystal. The spectrum was recorded over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . The crystal was cleaned with an appropriate solvent (e.g., isopropanol) between measurements.

#### Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) was injected into the GC, which was equipped with a suitable capillary column for the separation of aromatic compounds. The GC oven temperature was programmed to ensure good separation of the analyte from any impurities. The outlet of the GC column was coupled to the ion source of a mass spectrometer. Mass spectra were obtained using electron impact ionization at 70 eV. The mass analyzer scanned a mass-to-charge ( $m/z$ ) range of 50-500 amu.

## Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **2-Bromo-4-fluorophenol** using the obtained spectroscopic data.



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Caption: Workflow for the spectroscopic confirmation of **2-Bromo-4-fluorophenol**.

By systematically acquiring and analyzing the spectroscopic data and comparing it with the expected patterns for its isomers, a definitive structural confirmation of **2-Bromo-4-fluorophenol** can be achieved. This methodical approach is essential for ensuring the identity and purity of compounds in research and development.

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## References

- 1. 2-Bromo-4-fluorophenol(496-69-5) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. 2-Bromo-4-fluorophenol(496-69-5) <sup>13</sup>C NMR spectrum [chemicalbook.com]
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